N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
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Overview
Description
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a synthetic organic compound that features a morpholine ring, a benzooxazole moiety, and a propionamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide typically involves multi-step organic synthesis. A common route might include:
Formation of the Benzooxazole Ring: Starting from a suitable ortho-aminophenol and a carboxylic acid derivative.
Attachment of the Propionamide Group: Using a propionyl chloride or similar reagent.
Introduction of the Morpholine Ring: Through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzooxazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the benzooxazole or propionamide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzooxazole moiety could be involved in binding to specific sites, while the morpholine ring might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzoxazol-3-yl)-acetamide
- N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzoxazol-3-yl)-butyramide
Uniqueness
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
853751-91-4 |
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Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C17H23N3O4/c21-16(18-7-3-8-19-10-12-23-13-11-19)6-9-20-14-4-1-2-5-15(14)24-17(20)22/h1-2,4-5H,3,6-13H2,(H,18,21) |
InChI Key |
CGBGEKHKMRZRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3OC2=O |
solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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